molecular formula C13H9NO6S B587153 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one CAS No. 88373-18-6

9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B587153
CAS No.: 88373-18-6
M. Wt: 307.276
InChI Key: YINRFPLPYWZUBP-UHFFFAOYSA-N
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Description

9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the dibenzoxazepine family. This compound is characterized by its unique structure, which includes a sulfooxy group attached to the dibenzoxazepine core. The presence of the sulfooxy group imparts distinct chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dibenzoxazepine without the sulfooxy group.

    Substitution: Various substituted dibenzoxazepines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways:

Biological Activity

9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one, with the CAS number 88373-18-6, is a complex organic compound belonging to the dibenzoxazepine family. It features a sulfooxy group that imparts unique chemical properties, making it a subject of interest in various scientific fields, particularly in biological research. Its molecular formula is C13H9NO6S, and it has a molecular weight of 307.28 g/mol .

Anticancer Potential

The anticancer properties of dibenzoxazepine derivatives have garnered attention due to their ability to modulate various cellular pathways involved in cancer progression. Preliminary studies suggest that this compound may interact with key molecular targets associated with cancer cell proliferation and survival. For instance, compounds structurally similar to this one have been shown to influence apoptosis and cell cycle regulation in cancer cells .

The mechanism of action for this compound is hypothesized to involve:

  • Interaction with Enzymes : The sulfooxy group may enhance binding affinity to specific enzymes or receptors involved in disease pathways.
  • Modulation of Signaling Pathways : Similar compounds have been noted for their ability to modulate signaling pathways such as MAPK and PI3K/Akt, which are crucial in cancer biology .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

CompoundStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureModeratePotential
Dibenz[b,f][1,4]oxazepin-11(10H)-oneStructureLowLimited
Pyridobenzoxazepin-6(5H)-oneStructureHighModerate

Note: Structures are illustrative and not actual representations.

Study on Antimicrobial Effects

A study conducted on dibenzoxazepine derivatives highlighted their potential as antimicrobial agents. The sulfooxy group was found to significantly enhance the activity against Gram-positive bacteria. This suggests that similar effects could be explored for this compound .

Properties

IUPAC Name

(6-oxo-5H-benzo[b][1,4]benzoxazepin-4-yl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO6S/c15-13-8-4-1-2-5-9(8)19-10-6-3-7-11(12(10)14-13)20-21(16,17)18/h1-7H,(H,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINRFPLPYWZUBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(O2)C=CC=C3OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858408
Record name 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88373-18-6
Record name 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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